Methyl 3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Description
Methyl 3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate is a sterically hindered ester featuring a tert-butoxycarbonyl (Boc)-protected amino group. Its structure combines a methyl ester moiety with a branched aliphatic backbone, making it a versatile intermediate in organic synthesis, particularly for pharmaceutical applications. Synthetically, it is derived from Boc-protected amino acids, as shown in European Patent EP 4,374,877 A2, where the Boc group is introduced via reaction with tert-butyloxycarbonyl reagents . The compound is pivotal in synthesizing neuroactive agents, such as anticonvulsants, due to its stability under acidic conditions and controlled deprotection properties .
Properties
IUPAC Name |
methyl 3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)8(9(14)16-7)13-10(15)17-12(4,5)6/h8H,1-7H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDACBWZNPPVOJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Boc-Protected Amino Acid
The initial step involves the protection of the amino group of a suitable amino acid precursor, such as DL-glycine or valine , with a Boc group.
Amino acid + Boc₂O (Boc anhydride) → Boc-protected amino acid
- Solvent: Dioxane or dichloromethane (DCM)
- Base: Triethylamine (TEA)
- Temperature: 0°C to room temperature
Formation of N-tert-butoxycarbonyl amino acid with high yield and purity.
Formation of the 3,3-Dimethyl-Substituted Butanoic Acid Backbone
The backbone is constructed via alkylation or acylation of the protected amino acid with a suitable methylated precursor, such as isobutylene derivatives or via Grignard reactions.
Protected amino acid + methylating reagent → 3,3-Dimethyl-substituted amino acid
Note:
- Alkylation at the α-carbon may be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Esterification to Form the Methyl Ester
The acid functionality is converted into the methyl ester using Fischer esterification:
Carboxylic acid + methanol (excess) + acid catalyst (e.g., sulfuric acid) → methyl ester
- Reflux in methanol
- Catalytic amount of sulfuric acid
- Reaction time: Several hours to overnight
Introduction of the (2-methylpropan-2-yl)oxycarbonylamino Group
The key functional group, the (2-methylpropan-2-yl)oxycarbonylamino moiety, is attached via carbamate formation:
Amino group + (2-methylpropan-2-yl)oxycarbonyl chloride (BocCl derivative) → Carbamate derivative
- The amino group reacts with a suitable chloroformate derivative under basic conditions (e.g., pyridine or TEA).
Final Purification
The crude product undergoes purification through:
- Extraction with organic solvents (ethyl acetate, dichloromethane)
- Recrystallization from suitable solvents (hexane, ethyl acetate)
- Chromatography (if necessary) for high purity
Data Tables of Reaction Conditions and Yields
Research Findings and Optimization Strategies
Flow Microreactor Systems: Recent advances suggest that employing flow chemistry can significantly enhance reaction efficiency, reduce side reactions, and improve yields, especially during carbamate formation and esterification steps.
Catalyst Selection: Use of catalytic amounts of acid or base, such as DMAP or TEA, improves reaction rates and selectivity.
Solvent Effects: Polar aprotic solvents like DMSO or DMF facilitate alkylation and carbamate formation, while non-polar solvents are preferred during purification.
Temperature Control: Maintaining low temperatures during sensitive steps like carbamate formation minimizes byproduct formation.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly used.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a potential drug candidate or as a reference compound in pharmacological studies.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl (2S)-3,3-Dimethyl-2-(2,2,2-Trifluoroethylamino)Butanoate
This compound (synthesized in EP 4,374,877 A2) replaces the Boc group with a 2,2,2-trifluoroethylamino substituent. Key differences include:
- Reactivity: The trifluoroethyl group introduces strong electron-withdrawing effects, enhancing electrophilicity at the amino group. In contrast, the Boc group in the target compound provides steric protection and pH-sensitive deprotection.
- Synthetic Route : Trifluoroethylation requires trifluoromethanesulfonate reagents, whereas the Boc-protected compound uses tert-butyl chloroformate or similar reagents .
- Applications : The trifluoroethyl derivative is tailored for fluorinated drug candidates, whereas the Boc-protected variant is preferred for stepwise peptide coupling .
Methyl 1-(Methylamino)Cyclobutanecarboxylate Hydrochloride
This cyclobutane-based ester (also from EP 4,374,877 A2) features a strained four-membered ring. Comparisons include:
- Steric Effects : The cyclobutane ring increases conformational rigidity, unlike the flexible branched chain of the target compound.
- Stability : Cyclobutane derivatives are prone to ring-opening under harsh conditions, whereas the Boc-protected compound’s branched structure enhances thermal stability .
- Pharmacological Relevance : Cyclobutane motifs are common in kinase inhibitors, while the target compound’s Boc group is utilized in neuropathic pain drug precursors .
Methyl 2-Benzoylamino-3-Oxobutanoate
From HETEROCYCLES (2003), this compound has a benzoyl-protected amino group and a ketone moiety. Key distinctions:
- Functional Groups: The ketone enables cyclization reactions (e.g., forming oxazoloquinolines), whereas the Boc group in the target compound resists such reactions until deprotection .
- Synthetic Utility : The benzoyl group is cleaved under basic conditions, offering different deprotection pathways compared to the acid-labile Boc group .
Data Tables
Table 1: Structural and Physical Properties
Table 2: Analytical Data from Patents
| Compound Name | HPLC Retention Time (min) | LCMS (m/z) |
|---|---|---|
| This compound [2] | 1.76 (QC-SMD-TFA05) | 732 [M+H]+ |
| Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride [2] | 0.98 (QC-SMD-TFA05) | 178 [M+H]+ |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate?
- Methodology : The compound is synthesized via Boc (tert-butoxycarbonyl) protection of amino groups. For example, methyl esters of Boc-protected amino acids are prepared by reacting the amino acid hydrochloride with Boc-anhydride in THF, using diisopropylethylamine (DIPEA) as a base. Purification is achieved via reverse-phase C18 chromatography (acetonitrile/water) or silica gel chromatography (hexane/ethyl acetate) .
- Key Steps :
- Dissolve starting material (e.g., amino acid hydrochloride) in anhydrous THF.
- Add Boc-anhydride and DIPEA under nitrogen at 60°C for 24–48 hours.
- Acidify with HCl, concentrate, and purify using column chromatography .
Q. How is the purity and structural identity of this compound validated?
- Analytical Workflow :
- LCMS/HPLC : Retention times (e.g., 1.76 minutes under QC-SMD-TFA05 conditions) and mass spectra (e.g., m/z 732 [M+H]⁺) confirm molecular weight and purity .
- NMR : ¹H-NMR (DMSO-d6) identifies key functional groups, such as Boc-protected amines (δ ~9.00 ppm, brs) and methyl esters (δ ~3.79 ppm, s) .
- Chiral HPLC : Used to verify enantiomeric excess in stereospecific syntheses .
Q. What are the critical physical properties influencing experimental design?
- Key Properties :
- Melting Point : ~118–121°C (similar Boc-protected analogs) .
- Solubility : Hydrophobic due to tert-butyl groups; soluble in THF, DCM, or DMF, but poorly in water .
- Stability : Acid-labile Boc group requires neutral to basic conditions during synthesis .
Advanced Research Questions
Q. How is stereochemical control achieved during the synthesis of derivatives?
- Strategies :
- Epimerization-Lactamization Cascades : Use strong bases (e.g., NaH) to promote stereochemical inversion and lactam formation in bicyclic frameworks .
- Chiral Auxiliaries : Employ enantiopure starting materials (e.g., (2S)-amino acids) to retain configuration during Boc protection .
- Temperature Control : Reactions at 0°C minimize racemization during methyl esterification .
Q. How are contradictions in spectroscopic data resolved during characterization?
- Methodology :
- Multi-Technique Cross-Validation : Combine ¹H/¹³C-NMR, HRMS, and X-ray crystallography (if available) to resolve ambiguities. For example, overlapping NMR signals are deconvoluted using 2D-COSY or HSQC .
- Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled analogs to clarify splitting patterns in complex spectra .
Q. What are the challenges in incorporating this compound into peptide mimetics or macrocycles?
- Design Considerations :
- Boc Deprotection : Use HCl/dioxane (4 M) to selectively remove the Boc group without cleaving methyl esters .
- Steric Hindrance : The tert-butyl group limits reactivity; optimize coupling agents (e.g., HATU) for amide bond formation .
- Biological Compatibility : Assess logP (>3.0) to predict cell membrane permeability in drug discovery .
Q. How is this compound utilized in probing biological systems (e.g., enzyme inhibition)?
- Case Study :
- β-Phosphorylated Nitroxides : Derivatives are synthesized to study pH-dependent interactions in enzymes. For example, compound 16 (C17H36NO5P) is used in EPR spectroscopy to monitor acidic microenvironments in proteins .
- Kinetic Assays : Measure IC50 values against target enzymes (e.g., proteases) using fluorogenic substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
